molecular formula C11H11Cl2N3OS2 B3036479 5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 344271-97-2

5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B3036479
CAS RN: 344271-97-2
M. Wt: 336.3 g/mol
InChI Key: RJULBZBXAATBOI-UHFFFAOYSA-N
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Description

The compound “5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol” is a type of triazole derivative . Triazole compounds are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole compounds, including the one you’re interested in, can be synthesized through various methods . One common method involves the reaction of a mercapto-substituted 1,2,4-triazole ligand with other compounds . For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Molecular Structure Analysis

The molecular structure of triazole compounds, such as “5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol”, is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Scientific Research Applications

  • Corrosion Inhibition : 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) has been studied as a corrosion inhibitor for copper in saline solutions. It demonstrated high efficiency (>94% at a concentration of 0.5 mmol L−1) and behaved as a mixed type inhibitor with cathodic predominance, suggesting potential for protecting metal surfaces in corrosive environments (Chauhan et al., 2019).

  • Synthesis and Biological Activity : Schiff base sulfur ether derivatives containing 1,2,4-triazole units have been synthesized, showing significant antifungal activity against certain fungi at specific concentrations (Zheng Yu-gu, 2015).

  • Physical-Chemical Properties and Synthesis : Research on the synthesis and investigation of the physical-chemical properties of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols provides insights into the chemical characteristics and potential applications of such compounds in various fields (O. A. Bihdan & V. Parchenko, 2018).

  • DNA Methylation Inhibition : 4-Substituted 4H-1,2,4-triazole-3-thiol derivatives have been studied for their anti-tumor activity and effects on the methylation level of tumor DNA. This suggests potential applications in cancer research and therapy (Hovsepyan et al., 2018).

  • Electronic Structure and Reactivity : The electronic absorption spectra and quantum chemical calculations of 1,2,4-triazole derivatives have been studied, providing insights into their electronic structure and reactivity, which is crucial for their application in various chemical reactions (Odyntsova, 2015).

  • Corrosion Inhibition Performance in Steel : Benzimidazole derivatives, including 4-(phenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. This research indicates their potential use in industrial applications to prevent metal corrosion (Yadav et al., 2013).

Mechanism of Action

The mechanism of action of triazole compounds is largely due to their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

The future directions for “5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . There is also potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3OS2/c1-16-10(14-15-11(16)18)6-19(17)5-7-2-3-8(12)4-9(7)13/h2-4H,5-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJULBZBXAATBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CS(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

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